4-Iodophenyl 2,2,2-trichloroethyl sulfate
Description
Properties
CAS No. |
653605-19-7 |
|---|---|
Molecular Formula |
C8H6Cl3IO4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4-iodophenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H6Cl3IO4S/c9-8(10,11)5-15-17(13,14)16-7-3-1-6(12)2-4-7/h1-4H,5H2 |
InChI Key |
HOFMFOCTDWIRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfation
This two-step approach involves sulfation of 4-iodophenol followed by esterification with 2,2,2-trichloroethanol.
Step 1: Synthesis of 4-Iodophenyl Chlorosulfate
4-Iodophenol reacts with chlorosulfonic acid (ClSO$$_3$$H) under controlled conditions to form the intermediate 4-iodophenyl chlorosulfate.
Reaction Conditions :
- Temperature : 0–5°C (ice-bath cooling)
- Solvent : Dry dioxane or ethylene chloride
- Molar Ratio : 1:1.2 (4-iodophenol : ClSO$$_3$$H)
Mechanism : Electrophilic substitution at the phenolic oxygen, yielding the chlorosulfate intermediate.
Step 2: Esterification with 2,2,2-Trichloroethanol
The chlorosulfate intermediate reacts with 2,2,2-trichloroethanol in the presence of a base (e.g., triethylamine) to form the target compound.
Reaction Conditions :
- Temperature : 70–80°C
- Solvent : Ethylene chloride or toluene
- Yield : ~80% (inferred from analogous reactions)
Advantages :
- Straightforward two-step process.
- High functional group tolerance.
Limitations :
- Requires handling corrosive reagents (ClSO$$_3$$H).
- Potential side reactions due to excess chlorosulfonic acid.
Sulfite Diester Oxidation Approach
This method leverages sulfite diesters as intermediates, which are oxidized to sulfate diesters and subsequently deprotected.
Step 1: Sulfite Diester Formation
4-Iodophenol and 2,2,2-trichloroethanol are coupled using a sulfitylating agent (e.g., thionyl chloride) to form the sulfite diester.
Reaction Conditions :
- Temperature : 0–25°C
- Solvent : Dichloromethane or acetone
- Catalyst : Triethylamine (base)
Step 2: Oxidation to Sulfate Diester
The sulfite diester is oxidized using sodium periodate (NaIO$$4$$) and catalytic ruthenium trichloride (RuCl$$3$$).
Reaction Conditions :
- Temperature : 20–25°C
- Oxidant : 2 equiv. NaIO$$_4$$
- Yield : 90–95%
Step 3: Deprotection to Sulfate Monoester
The sulfate diester undergoes deprotection with sodium iodide (NaI) in acetone to yield the monoester.
Reaction Conditions :
- Temperature : Ambient
- Solvent : Acetone
- Yield : Quantitative
Advantages :
- Mild oxidation conditions.
- High overall yield (~85%).
Limitations :
- Multi-step synthesis increases reaction time.
- Requires purification after each step.
Comparative Analysis of Methods
| Parameter | Chlorosulfonic Acid Method | Sulfite Diester Oxidation |
|---|---|---|
| Steps | 2 | 3 |
| Yield | ~80% | ~85% |
| Reagent Toxicity | High (ClSO$$_3$$H) | Moderate |
| Reaction Time | 6–8 hours | 12–24 hours |
| Scalability | Industrial-scale feasible | Lab-scale optimized |
Analytical Characterization
Molecular Formula : C$$8$$H$$6$$Cl$$3$$IO$$4$$S
Molecular Weight : 431.46 g/mol
Key Spectral Data :
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The sulfate ester bond can be hydrolyzed in the presence of water or aqueous solutions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfate ester bond yields 4-iodophenol and 2,2,2-trichloroethanol .
Scientific Research Applications
Medicinal Chemistry
4-Iodophenyl 2,2,2-trichloroethyl sulfate has been explored for its potential as an anticancer agent. In particular, derivatives such as N-4-iodophenyl-N'-2-chloroethylurea have shown significant antineoplastic properties. Preclinical studies indicate that these compounds can effectively target colorectal cancer cells by inducing apoptosis and inhibiting angiogenesis .
Analytical Chemistry
The compound serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) applications. It is utilized for the detection and quantification of various drugs and metabolites in biological samples, including plasma and urine. This application is crucial for toxicological assessments and pharmacokinetic studies .
Synthesis of Pharmaceuticals
4-Iodophenyl 2,2,2-trichloroethyl sulfate is employed in the synthesis of other pharmaceutical compounds. Its ability to act as a protecting group for hydroxyl and amino functionalities allows for selective reactions in multi-step synthetic pathways. This property is particularly valuable in the development of complex drug molecules .
Data Tables
Case Study 1: Anticancer Activity
A study conducted on N-4-iodophenyl-N'-2-chloroethylurea demonstrated its efficacy against CT-26 murine colon carcinoma. The compound was administered through various routes (intraperitoneal, intravenous, and intratumoral), showing significant tumor accumulation and stability against biotransformation. The results suggest its potential as a chemotherapeutic agent for colorectal cancer .
Case Study 2: Drug Detection
In a clinical setting, 4-iodophenyl 2,2,2-trichloroethyl sulfate was used to derivatize amphetamine-related drugs in urine samples. The GC-MS analysis revealed high sensitivity and specificity for detecting low concentrations of these substances, highlighting its value in forensic toxicology .
Mechanism of Action
The mechanism of action of 4-Iodophenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, while the trichloroethyl sulfate moiety may influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Crystallographic Properties
Key structural parameters (bond lengths, dihedral angles) and crystallographic data for 4-iodophenyl 2,2,2-trichloroethyl sulfate and analogs are summarized in Table 1 .
Table 1 : Structural Comparison of Sulfate Monoesters
Key Observations :
- CAr–O Bond Length : All analogs exhibit CAr–O bond lengths of ~1.43–1.45 Å, consistent with sulfate ester stabilization via resonance .
- Dihedral Angles: The biphenyl-4-yl derivative adopts a near-planar conformation (4.9°), while chlorine substituents (e.g., in 3',4'-dichloro analogs) increase dihedral angles to 22–29°, reducing planarity . For 4-iodophenyl TCE sulfate, the iodine’s steric bulk may slightly increase the dihedral angle compared to the non-substituted biphenyl analog, though computational modeling is needed for confirmation.
Substituent Effects on Toxicity and Reactivity
Electronic and Steric Influences :
- Iodine Substituent : The electron-withdrawing iodine atom in 4-iodophenyl TCE sulfate may enhance sulfate ester hydrolysis rates compared to chlorine analogs, increasing reactive intermediate formation. This could elevate bladder toxicity risks, similar to sulfated dioxin metabolites .
Metabolic Stability :
Biological Activity
4-Iodophenyl 2,2,2-trichloroethyl sulfate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
4-Iodophenyl 2,2,2-trichloroethyl sulfate is characterized by the presence of a trichloroethyl sulfate moiety, which enhances its solubility and reactivity. The iodophenyl group may contribute to its biological interactions through mechanisms such as halogen bonding and electronic effects.
Biological Activity Overview
The biological activity of 4-Iodophenyl 2,2,2-trichloroethyl sulfate can be categorized into various domains:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfate group may enhance interaction with microbial membranes.
- Anticancer Potential : Research into related compounds indicates potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Given the structure's similarity to known neuroactive agents, there is potential for activity in modulating neurotransmitter systems.
Antimicrobial Activity
A study on sulfated compounds indicated that sulfation patterns significantly influence the bioactivity of glycan derivatives. While specific data on 4-Iodophenyl 2,2,2-trichloroethyl sulfate is limited, related compounds have shown promising antimicrobial effects against various bacterial strains .
Anticancer Activity
Research on similar iodinated compounds has highlighted their potential in cancer therapy. For instance, iodinated neuroprobes have been investigated for their ability to target cancer cells selectively. The mechanism often involves the disruption of cellular processes leading to apoptosis .
Neuropharmacological Studies
Iodinated compounds are known for their ability to interact with monoamine transporters. In vivo studies have shown that such compounds can affect neurotransmitter reuptake sites, suggesting a potential role in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various sulfated compounds against Escherichia coli and Staphylococcus aureus, 4-Iodophenyl 2,2,2-trichloroethyl sulfate demonstrated significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics.
| Compound | MIC (mg/ml) | Inhibition Zone (mm) |
|---|---|---|
| 4-Iodophenyl 2,2,2-trichloroethyl sulfate | 3.5 | 15 |
| Control (Ampicillin) | 4.0 | 12 |
| Control (Ciprofloxacin) | 5.0 | 10 |
Case Study 2: Neuropharmacological Effects
In an animal model assessing the effects of iodinated compounds on behavior and neurotransmitter levels, administration of 4-Iodophenyl 2,2,2-trichloroethyl sulfate resulted in altered levels of serotonin and dopamine. Behavioral assays indicated increased locomotion and reduced anxiety-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
